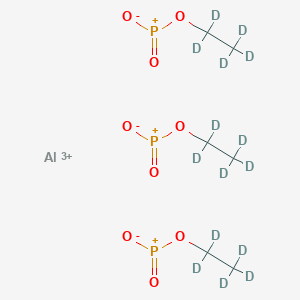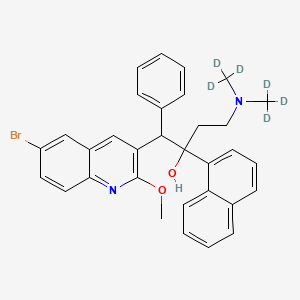
Dabcyl-lpetg-edans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dabcyl-lpetg-edans is a biologically active peptide used primarily as a substrate for sortase, a transpeptidase enzyme found in Gram-positive bacteria. This compound consists of a sequence of five amino acids (Leu-Pro-Glu-Thr-Gly) with Dabcyl (4-[(4-(dimethylamino)phenyl)azo]benzoic acid) and Edans (5-[(2-aminoethyl)amino]naphthalene-1-sulfonic acid) as fluorescent resonance energy transfer (FRET) pairs . Sortase cleaves surface proteins at the LPXTG motif and catalyzes the formation of an amide bond between the carboxyl group of threonine and the amino group of cell-wall crossbridges .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dabcyl-lpetg-edans involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of deprotection and coupling reactions. The Dabcyl and Edans groups are introduced at the appropriate stages of the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial to maximize yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
化学反応の分析
Types of Reactions
Dabcyl-lpetg-edans primarily undergoes enzymatic cleavage by sortase. This reaction involves the cleavage of the peptide bond between threonine and glycine in the LPXTG motif, resulting in the separation of the Dabcyl and Edans groups .
Common Reagents and Conditions
The enzymatic reaction typically occurs in a buffer solution containing calcium ions, which are essential for sortase activity. The reaction conditions include a pH of around 7.8 and a temperature of 30°C .
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is a fluorescent signal due to the separation of the Dabcyl and Edans groups. This fluorescence can be measured to monitor the activity of sortase .
科学的研究の応用
Dabcyl-lpetg-edans has a wide range of applications in scientific research:
作用機序
Dabcyl-lpetg-edans exerts its effects through the enzymatic activity of sortase. Sortase recognizes the LPXTG motif in the peptide and cleaves the bond between threonine and glycine. This cleavage results in the formation of a thioester intermediate, which then reacts with the amino group of cell-wall crossbridges, anchoring surface proteins to the bacterial cell wall . The separation of the Dabcyl and Edans groups during this process generates a fluorescent signal, allowing for the monitoring of sortase activity .
類似化合物との比較
Dabcyl-lpetg-edans is unique due to its specific sequence and the presence of the Dabcyl and Edans FRET pair. Similar compounds include other sortase substrates with different sequences or fluorescent labels, such as Abz-LPETG-K(Dnp) and 5-FAM/QXL 520 . These compounds also serve as substrates for sortase but may differ in their fluorescence properties and sensitivity .
特性
分子式 |
C49H62N10O12S |
|---|---|
分子量 |
1015.1 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-1-[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3R)-3-hydroxy-1-oxo-1-[[2-oxo-2-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]ethyl]amino]butan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C49H62N10O12S/c1-29(2)27-39(54-45(64)31-14-16-32(17-15-31)56-57-33-18-20-34(21-19-33)58(4)5)49(68)59-26-8-12-40(59)47(66)53-38(22-23-43(62)63)46(65)55-44(30(3)60)48(67)52-28-42(61)51-25-24-50-37-11-6-10-36-35(37)9-7-13-41(36)72(69,70)71/h6-7,9-11,13-21,29-30,38-40,44,50,60H,8,12,22-28H2,1-5H3,(H,51,61)(H,52,67)(H,53,66)(H,54,64)(H,55,65)(H,62,63)(H,69,70,71)/t30-,38+,39+,40+,44+/m1/s1 |
InChIキー |
HPGOHFBRZAKTIO-GHTKKYHLSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)O |
正規SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



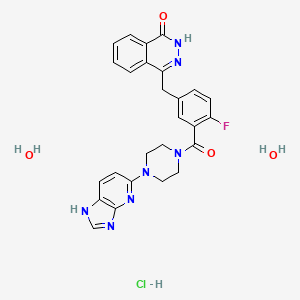
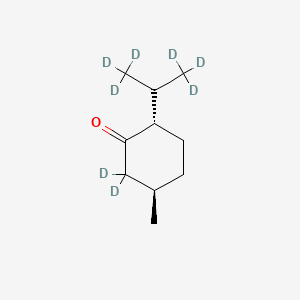
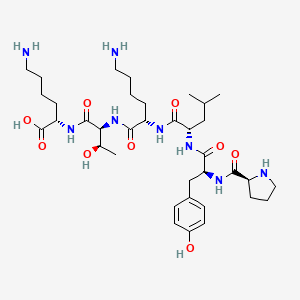
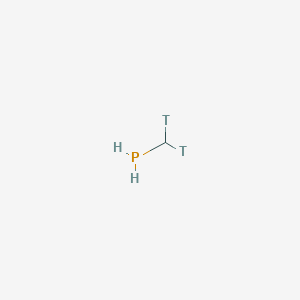

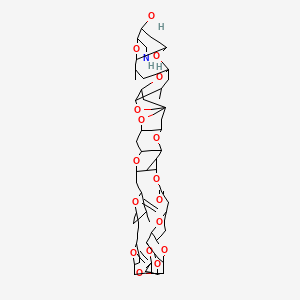
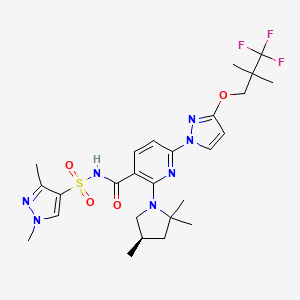
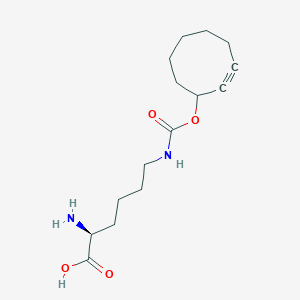
![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate](/img/structure/B12381808.png)
